

(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol CAS number and identifiers.

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Compound of Interest

Compound Name: (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol

Cat. No.: B3428150

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An In-Depth Technical Guide to **(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol** for Advanced Research Applications

Introduction

(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol is a C₂-symmetric, axially chiral organic compound belonging to the highly versatile 1,1'-bi-2-naphthol (BINOL) family. Its rigid binaphthyl backbone, coupled with the specific electronic modifications induced by the bromine substituents at the 6 and 6' positions, makes it a cornerstone ligand and chiral auxiliary in modern asymmetric synthesis. The restricted rotation around the C1-C1' bond gives rise to stable, separable atropisomers, with the (R)-enantiomer being a critical building block for numerous chiral catalysts and materials. This guide provides a comprehensive overview of its chemical identity, synthesis, core applications, and safe handling protocols, tailored for professionals in research, development, and academia.

Part 1: Core Identifiers and Physicochemical Properties

Precise identification is paramount in scientific research and development. The following tables summarize the key identifiers and properties for **(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol**.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	65283-60-5[1]
Molecular Formula	C ₂₀ H ₁₂ Br ₂ O ₂ [2]
Molecular Weight	444.12 g/mol
Linear Formula	[BrC ₁₀ H ₅ (OH)] ₂ [1]
MDL Number	MFCD00798290
PubChem CID	222842[2]
InChI	1S/C20H12Br2O2/c21-13-3-5-15-11(9-13)1-7-17(23)19(15)20-16-6-4-14(22)10-12(16)2-8-18(20)24/h1-10,23-24H
InChIKey	OORIFUHRGQKYEV-UHFFFAOYSA-N
SMILES String	Brc1cc2c(c(c(cc2)O)c3c4c(cc(cc4)Br)ccc3O)cc1

Table 2: Physicochemical Properties

Property	Value
Appearance	White to light yellow crystalline powder[3][4]
Melting Point	195-199 °C (lit.)
Optical Activity	[α] ₂₀ /D -49°, c = 1.8 in acetic acid
Solubility	Insoluble in water; soluble in organic solvents like dichloromethane, ether, and ethanol.[5] Slightly soluble in Tetrahydrofuran.[4]
Purity	Typically ≥98%[1]

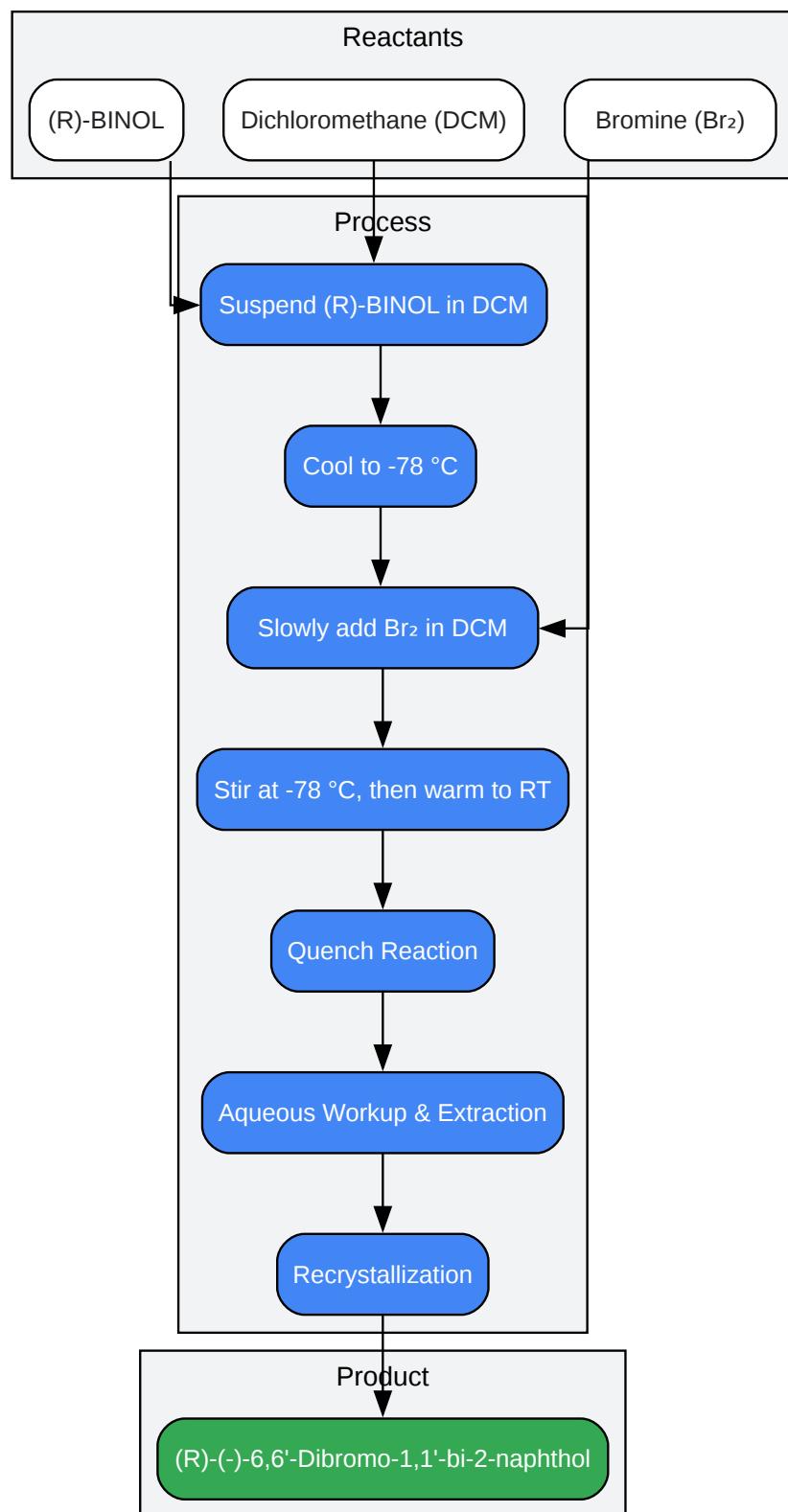
Part 2: Synthesis and Mechanistic Insights

The synthesis of **(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol** is a prime example of regioselective electrophilic aromatic substitution. The causality behind the selective bromination at the 6,6'-positions is rooted in the electronic nature of the BINOL scaffold. The hydroxyl groups at the

2,2'-positions are ortho-, para-directing activators. The 3,3'-positions are sterically hindered by the adjacent hydroxyl groups and the atropisomeric twist, while the 4,4'-positions are electronically deactivated. This leaves the 6,6'-positions as the most favorable sites for electrophilic attack.

The seminal work by Sogah and Cram in 1979 demonstrated that treating (R)-BINOL with bromine in dichloromethane at low temperatures (-75 °C) results in the desired (R)-6,6'-dibromoBINOL in near-quantitative yield.[\[6\]](#)

Diagram 1: Synthesis Workflow



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Caption: General workflow for the synthesis of **(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol**.

Experimental Protocol: Synthesis from (R)-BINOL

This protocol is adapted from established literature procedures.[\[3\]](#)

- Preparation: Suspend (R)-1,1'-bi-2-naphthol (1.0 eq.) in dichloromethane (approx. 10 mL per gram of BINOL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.
- Bromine Addition: Prepare a solution of bromine (1.4 eq.) in dichloromethane. Add this solution dropwise to the cold BINOL suspension over 20-30 minutes. The causality for the slow, cold addition is to control the exothermic reaction and maximize regioselectivity, preventing over-bromination or side reactions.
- Reaction: Continue stirring at -78 °C for 15 minutes after the addition is complete. Then, allow the mixture to slowly warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup: Once the starting material is consumed (typically 3 hours), quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess bromine. Separate the organic layer.
- Extraction & Drying: Wash the organic layer with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: Recrystallize the crude product from a dichloromethane/pentane solvent system to yield **(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol** as a white solid.[\[3\]](#)

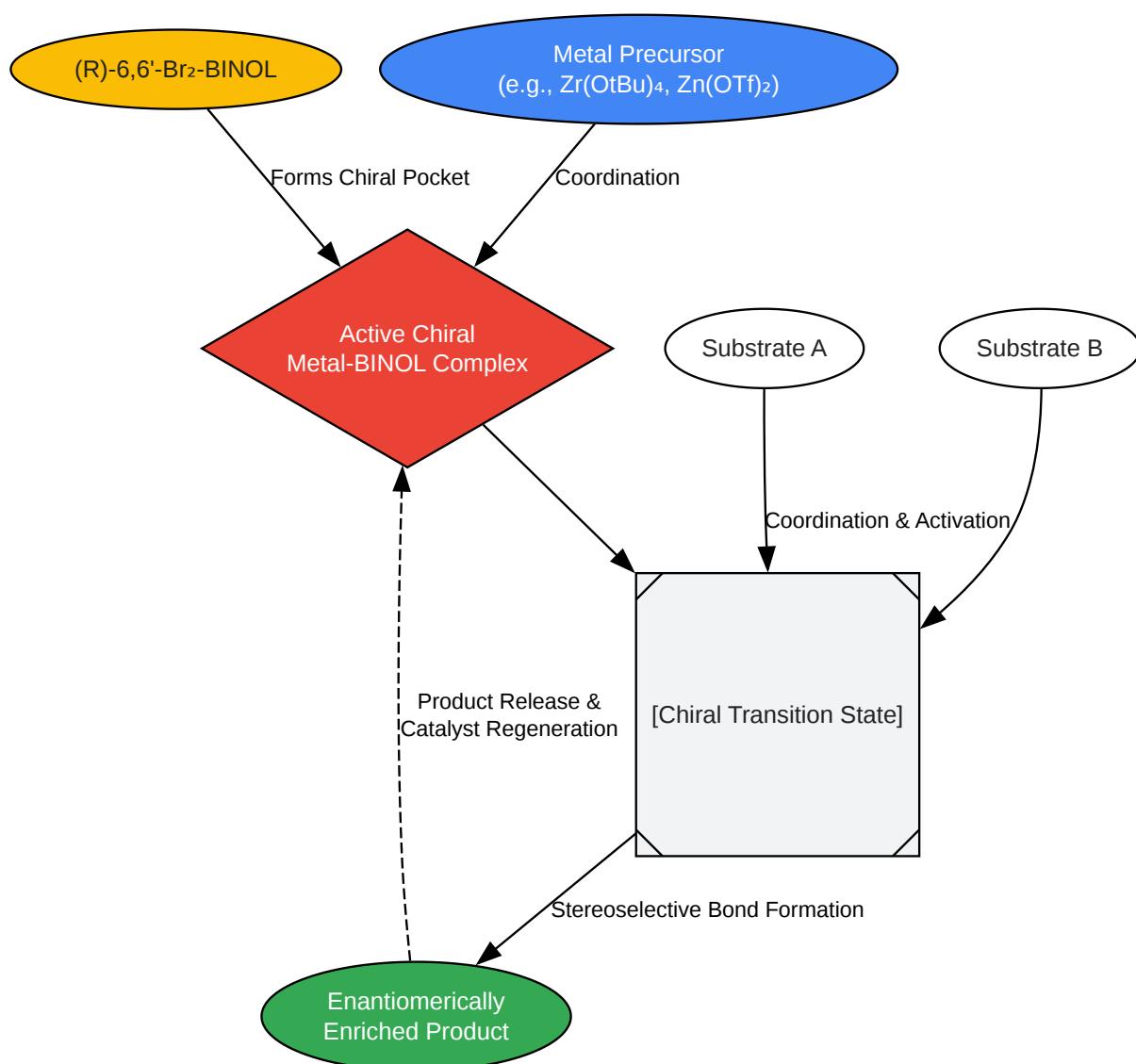
Part 3: Applications in Asymmetric Catalysis and Drug Development

The primary utility of **(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol** stems from its role as a chiral ligand. The two hydroxyl groups serve as excellent coordination sites for a variety of metals, while the binaphthyl backbone creates a well-defined, sterically demanding chiral pocket around the metal center. The electron-withdrawing bromine atoms can modulate the Lewis acidity of the coordinated metal, fine-tuning the catalyst's reactivity and selectivity.

Key Catalytic Applications:

- Chiral Zirconium Catalysts: It is a key ligand used to prepare novel binuclear chiral zirconium catalysts. These catalysts have proven effective in enantioselective Strecker reactions, a crucial method for synthesizing chiral α -amino acids.[3]
- Hetero-Diels-Alder Reactions: The ligand is employed in zinc-catalyzed enantioselective Hetero-Diels-Alder reactions, which are powerful carbon-carbon bond-forming reactions for the synthesis of complex cyclic ethers.[3]
- Friedel-Crafts Reactions: Asymmetric Friedel-Crafts reactions of pyrroles with glyoxylates can be catalyzed by complexes derived from this ligand, providing enantiomerically enriched products.[3]
- Glyoxylate-Ene Reactions: Titanium complexes derived from dibromo-BINOL derivatives have been successfully used as catalysts for diastereoselective and enantioselective glyoxylate-ene reactions.

Diagram 2: Role as a Chiral Ligand

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Caption: Generalized catalytic cycle showing the role of (R)-6,6'-Br₂-BINOL.

Use in Drug Development

The racemic form, (±)-6,6'-Dibromo-1,1'-bi-2-naphthol, is cited as a key pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Atorvastatin, Labetalol, and Duloxetine.^[5] This highlights the importance of the dibrominated BINOL scaffold.

in constructing complex, biologically active molecules. The use of the specific (R)-enantiomer allows for the stereoselective synthesis of the desired API enantiomer, which is a critical consideration in modern pharmacology to maximize therapeutic effects and minimize side effects.

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol** is essential. It is classified as an irritant and requires careful management.

Table 3: GHS Hazard and Precautionary Information

Category	Codes & Statements
Signal Word	Warning ^[7]
Hazard Statements	H315: Causes skin irritation. ^[7] H319: Causes serious eye irritation. ^[7] H335: May cause respiratory irritation. ^[7]
Precautionary Statements	P261: Avoid breathing dust. ^[8] P264: Wash skin thoroughly after handling. ^[7] P280: Wear protective gloves/eye protection/face protection. ^{[7][8]} P302+P352: IF ON SKIN: Wash with plenty of water. ^[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. ^[7]

Handling and Storage Protocol:

- Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.^[9]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For operations that may generate significant dust, a NIOSH-approved N95 dust mask is recommended.

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep away from strong oxidizing agents.[9] The recommended storage temperature is room temperature under an inert atmosphere.[4]
- First Aid (General): In case of exposure, consult a physician and show them the Safety Data Sheet (SDS).[7]
 - Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[7][9]
 - Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[9]
 - Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[9]

Conclusion

(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol is more than just a chemical intermediate; it is a powerful tool in the hands of synthetic chemists. Its well-defined axial chirality, combined with the electronic influence of its bromine substituents, provides a robust platform for the design of highly effective asymmetric catalysts. From the stereocontrolled synthesis of amino acids to its role in constructing complex pharmaceuticals, its impact is significant and widespread. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in pioneering research and development.

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